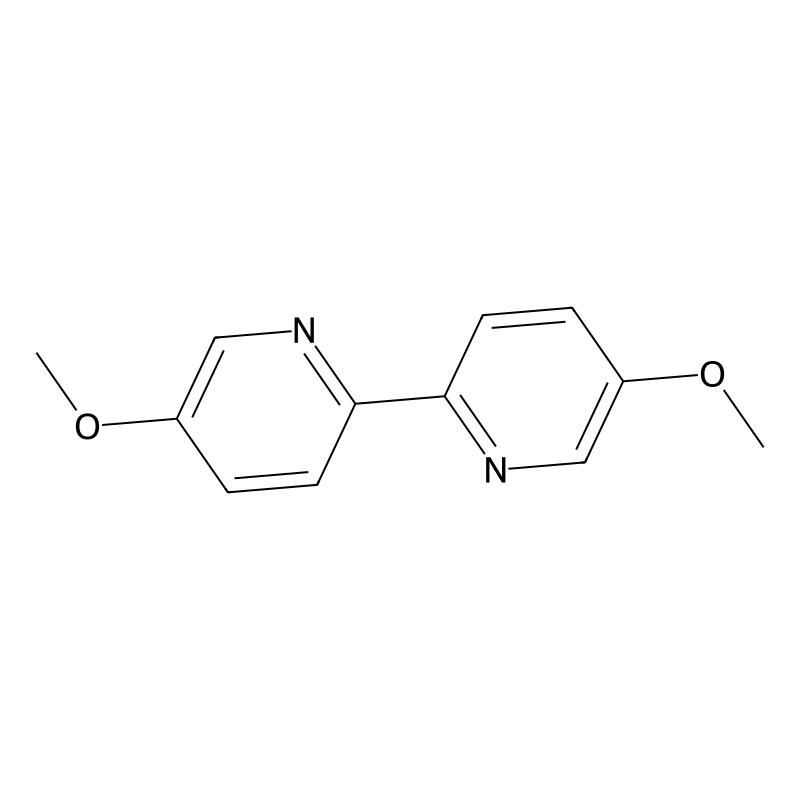

5,5'-Dimethoxy-2,2'-bipyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand in Transition Metal Complexes

5,5'-Dimethoxy-2,2'-bipyridine functions as a ligand in coordination chemistry. Ligands are molecules that donate electrons to a central metal atom, forming complexes with unique properties. Due to the presence of nitrogen atoms in the bipyridine core and the electron-donating methoxy groups, 5,5'-dimethoxy-2,2'-bipyridine can form stable complexes with various transition metals. Research has explored these complexes for their potential applications in catalysis, luminescence, and molecular recognition [, , ].

5,5'-Dimethoxy-2,2'-bipyridine is a bipyridine derivative characterized by the presence of two methoxy groups at the 5-position of the bipyridine framework. Its chemical formula is , and it has a molecular weight of 184.24 g/mol. This compound is notable for its application as a ligand in various organometallic syntheses and pharmaceutical formulations. The structural configuration allows it to participate in coordination chemistry, forming complexes with transition metals that exhibit interesting electronic and photophysical properties .

- Coordination Chemistry: It acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. This property enables the formation of various metal complexes, which can be utilized in catalysis and materials science.

- Oxidation: The methoxy groups can be oxidized to form carboxylic acids, such as 2,2'-bipyridine-5,5'-dicarboxylic acid, which can further participate in cross-coupling reactions .

- Photo

Research indicates that 5,5'-Dimethoxy-2,2'-bipyridine possesses significant biological activity. It has been shown to interact with G-quadruplex DNA structures, which are important in biological processes such as gene regulation and cancer biology. Specifically, iridium(III) complexes formed with this ligand have been employed in assays targeting protein tyrosine kinase-7 (PTK7), a biomarker associated with various cancers . Additionally, studies have reported its capability to affect embryonic development stages, suggesting potential applications in developmental biology .

The synthesis of 5,5'-Dimethoxy-2,2'-bipyridine can be achieved through several methods:

- Alkylation of 2,2'-Bipyridine: The reaction involves the alkylation of 2,2'-bipyridine with dimethyl sulfate or similar reagents under basic conditions.

- Methylation Reactions: Methylation of pyridine derivatives using methyl iodide or other methylating agents can yield the desired bipyridine derivative.

- Oxidative Methods: The oxidation of corresponding dimethyl derivatives can lead to the formation of the bipyridine structure .

These synthetic pathways allow for the production of high-purity compounds suitable for further applications.

5,5'-Dimethoxy-2,2'-bipyridine finds applications across various fields:

- Coordination Chemistry: Used as a ligand in organometallic chemistry to form complexes with transition metals.

- Photovoltaics: Acts as an intermediate in the synthesis of organic photovoltaic materials due to its luminescent properties.

- Biological Assays: Employed in assays for cancer biomarkers and potentially in therapeutic applications targeting specific proteins involved in tumorigenesis .

Studies on the interactions between 5,5'-Dimethoxy-2,2'-bipyridine and biological molecules have highlighted its potential as a selective probe for G-quadruplex DNA. Its ability to bind selectively to these structures makes it valuable for developing diagnostic tools and therapeutic agents targeting nucleic acid structures involved in cancer progression . Additionally, interactions with proteins such as human serum albumin have been investigated to understand its pharmacokinetic properties better .

Several compounds share structural similarities with 5,5'-Dimethoxy-2,2'-bipyridine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,2'-Bipyridine | No substituents; basic bipyridine structure | Widely used as a ligand; less sterically hindered |

| 4,4'-Dimethoxy-2,2'-bipyridine | Methoxy groups at different positions | Different electronic properties due to substitution |

| 5,5'-Dimethyl-2,2'-bipyridine | Dimethyl groups instead of methoxy | Higher hydrophobicity; varied reactivity |

| 6-Methyl-2,2'-bipyridine | Methyl group at the 6-position | Altered coordination chemistry compared to bipyridines |

The unique positioning of substituents on the bipyridine ring significantly influences their reactivity and application potential in various chemical contexts .